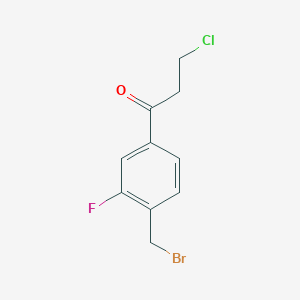

1-(4-(Bromomethyl)-3-fluorophenyl)-3-chloropropan-1-one

Description

1-(4-(Bromomethyl)-3-fluorophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl group at the para position, a fluorine atom at the meta position of the phenyl ring, and a chlorinated propanone backbone. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine and chlorine substituents modulate electronic and steric properties, influencing reactivity and crystallinity .

Propriétés

Formule moléculaire |

C10H9BrClFO |

|---|---|

Poids moléculaire |

279.53 g/mol |

Nom IUPAC |

1-[4-(bromomethyl)-3-fluorophenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9BrClFO/c11-6-8-2-1-7(5-9(8)13)10(14)3-4-12/h1-2,5H,3-4,6H2 |

Clé InChI |

ILQVYVRAMGDIKS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C(=O)CCCl)F)CBr |

Origine du produit |

United States |

Activité Biologique

1-(4-(Bromomethyl)-3-fluorophenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromomethyl group, a fluorine atom, and a chloropropanone functional group. Its molecular formula is with a molecular weight of approximately 279.53 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly due to the presence of halogen substituents that can enhance its reactivity and interaction with biological targets.

The compound's structure contributes significantly to its biological activity. The halogen atoms (bromine and chlorine) are known to influence the electronic properties of the molecule, potentially enhancing its interaction with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.53 g/mol |

| CAS Number | 1804163-74-3 |

Research indicates that the bromomethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, which may lead to significant biological effects. The presence of fluorine is also noteworthy as it can modulate the lipophilicity and metabolic stability of the compound, potentially enhancing its bioavailability.

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, the bromomethyl group may contribute to interactions with microbial enzymes or cellular structures, leading to inhibition of growth or cell death in various pathogens.

Anticancer Potential

There is emerging evidence suggesting that halogenated compounds, including those similar to this compound, may possess anticancer activities. These compounds can interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Activity : A study evaluated several brominated compounds for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromomethyl groups exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics.

- Anticancer Research : In vitro studies have been conducted on halogenated compounds similar to this compound, showing promising results in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms such as DNA damage and disruption of cell cycle progression.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : The fluorine atom in the target compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the ketone group compared to the methoxy-substituted analog in .

- Backbone Flexibility: The chloropropanone chain in the target compound may offer conformational flexibility distinct from the ethanone backbone in .

Physical and Thermodynamic Properties

Experimental data for the target compound are sparse, but comparisons with analogs highlight trends:

Notes:

Nucleophilic Substitution

The bromomethyl group in the target compound facilitates nucleophilic displacement reactions, analogous to methods described in for brominated propanones. For example:

- Alkylation : Reaction with amines or thiols to form secondary amines or sulfides.

- Cross-Coupling: Potential use in Suzuki-Miyaura reactions if palladium catalysts are employed.

Ketone Reactivity

The chloropropanone backbone is susceptible to reduction (e.g., Clemmensen reduction) or nucleophilic addition, similar to the ethanone derivative in .

Comparative Reactivity Trends

- Electrophilicity : Fluorine’s electron-withdrawing nature enhances ketone reactivity in the target compound compared to methoxy-substituted analogs .

- Steric Effects : The bromomethyl group’s accessibility in the target compound likely surpasses that of the bulkier difluoromethyl analog .

Crystallographic and Structural Insights

Key findings from analogs include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-(Bromomethyl)-3-fluorophenyl)-3-chloropropan-1-one, and how can purity be optimized?

- Methodology : The synthesis typically involves halogenation and Friedel-Crafts acylation. For example, bromination of 3-fluoro-4-methylacetophenone using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) yields the bromomethyl intermediate. Subsequent chlorination of the propanone moiety via Cl₂ or SOCl₂ under controlled conditions is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR identify substituent positions (e.g., bromomethyl at δ ~4.5 ppm, fluorophenyl aromatic signals). NMR confirms fluorine environment .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ~307.2 g/mol).

- X-ray Crystallography : Resolves stereoelectronic effects of the bromomethyl and fluorophenyl groups (using software like Mercury CSD for structural validation) .

Advanced Research Questions

Q. How can competing reactions (e.g., over-halogenation) during synthesis be mitigated?

- Methodology :

- Stoichiometric Control : Use substoichiometric bromine sources (e.g., 1.05 eq. NBS) to minimize di-bromination.

- Temperature Modulation : Maintain reaction temperatures below 40°C during halogenation to suppress radical side reactions.

- In Situ Monitoring : TLC or inline IR spectroscopy tracks intermediate formation, enabling rapid quenching of reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or coupling constants)?

- Methodology :

- DFT Calculations : Compare experimental NMR data with computed spectra (using Gaussian or ORCA) to identify conformational discrepancies.

- Cross-Validation : Pair NMR with X-ray crystallography to confirm spatial arrangements of substituents (e.g., bromomethyl orientation relative to fluorine) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

- Methodology :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing bromine with iodine or chlorine) and compare IC₅₀ values.

- Docking Studies : Use AutoDock Vina to model interactions between the bromomethyl group and nucleophilic enzyme residues (e.g., cysteine thiols) .

Q. How does the compound’s reactivity toward nucleophiles influence its use in covalent drug design?

- Methodology :

- Kinetic Assays : Measure reaction rates with model nucleophiles (e.g., glutathione) at physiological pH to assess covalent binding efficiency.

- Proteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions in cellular lysates .

Q. What solvent systems optimize reactivity in cross-coupling reactions involving this compound?

- Methodology :

- Polar Aprotic Solvents : DMF or DMSO enhance solubility of the bromomethyl group in Suzuki-Miyaura couplings.

- Additives : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates in SN2 reactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.